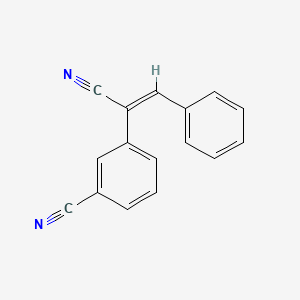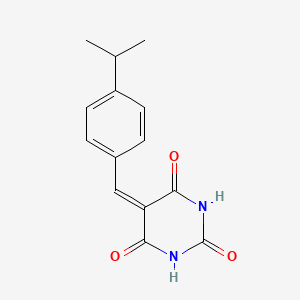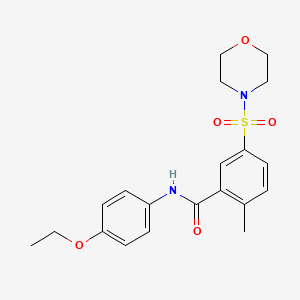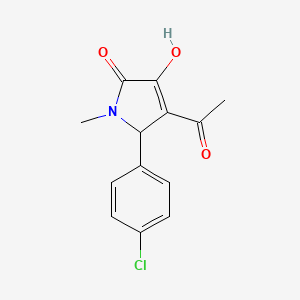
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a small molecule that acts as an inhibitor of protein-protein interactions and has been shown to have promising effects in various biological systems.
作用機序
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide acts as an inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This binding prevents the proteins from interacting with each other, thereby disrupting the biological process they are involved in. This compound has been shown to have a high affinity for its target proteins, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide in lab experiments is its specificity for its target proteins. This allows researchers to selectively inhibit specific biological processes without affecting other processes. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Additionally, research on the potential use of this compound in combination with other compounds for treating cancer and other diseases is ongoing. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to better understand its therapeutic potential and limitations.
合成法
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methyl-1,3-thiazol-2-amine to form the corresponding amide. Finally, the amide is coupled with N-Boc-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
科学的研究の応用
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the interaction between proteins involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the interaction between proteins involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVYMICOGAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)




![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
